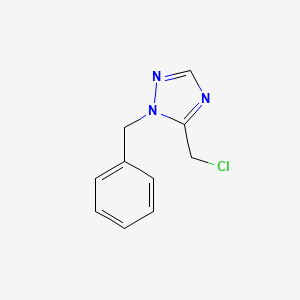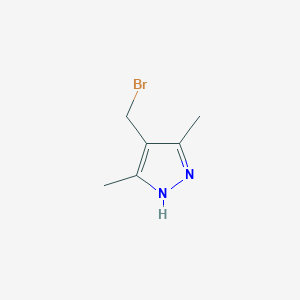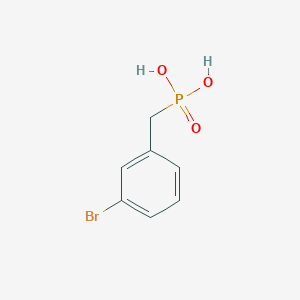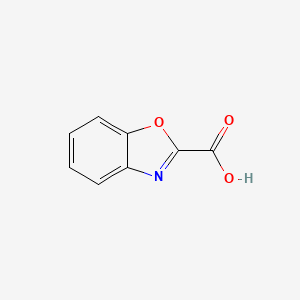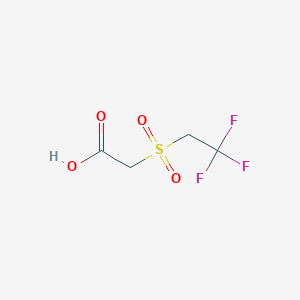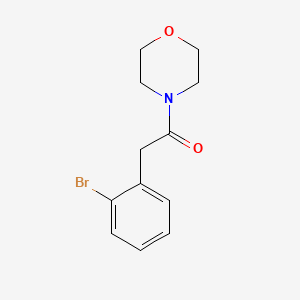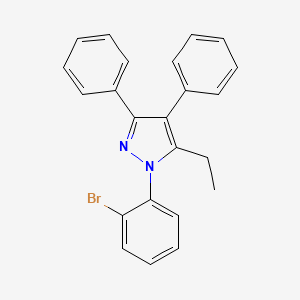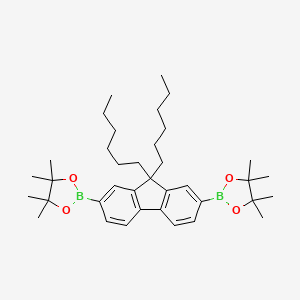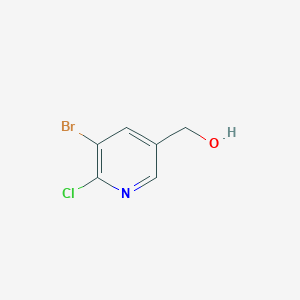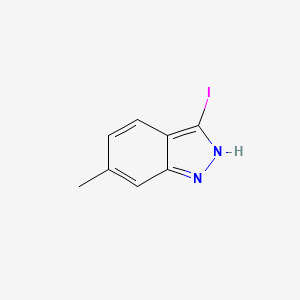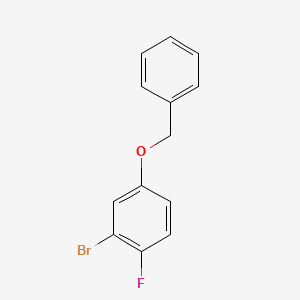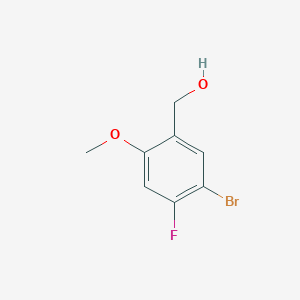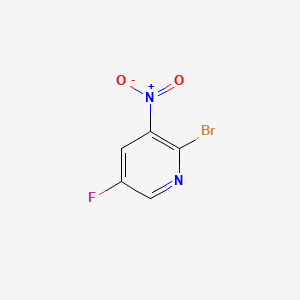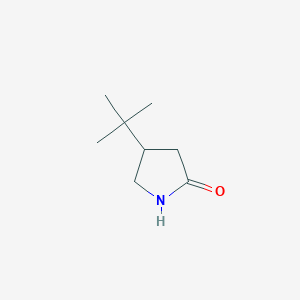
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are heterocyclic aromatic compounds that have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine are not available in the retrieved data.Applications De Recherche Scientifique
Application in Cancer Research
Specific Scientific Field
The specific scientific field is Cancer Research .
Comprehensive and Detailed Summary of the Application
“6-Bromo-2-(trifluoromethyl)quinazolin-4-amine” derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds have shown excellent inhibitory activity against different cancer cell lines .
Detailed Description of the Methods of Application or Experimental Procedures
A series of “N-aryl-2-trifluoromethyl-quinazoline-4-amine” derivatives were designed and synthesized through a structural optimization strategy . The anticancer activities of these new target compounds against PC3, K562, and HeLa cell lines were evaluated by the MTT assay .
Thorough Summary of the Results or Outcomes Obtained
Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Further study demonstrated that among the tested compounds, 13a was the most sensitive to PC3-WRN .
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field is Organic Synthesis .
Comprehensive and Detailed Summary of the Application
Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis . “6-Bromo-2-(trifluoromethyl)quinazolin-4-amine” is a quinazoline derivative that can be used in the synthesis of other complex organic compounds .
Detailed Description of the Methods of Application or Experimental Procedures
In 2017, Cho and team demonstrated a simple and efficient CuI-catalyzed method for the synthesis of benzo[4,5]imidazo[1,2-c]quinazolin-6-amines/benzo-[4,5]imidazo[1,2-c]pyrimidin-1-amines under microwave irradiation through the reaction of 2-(2-bromophenyl)benzimidazoles/2-(2-bromovinyl)benz-imidazoles with cyanamide .
Thorough Summary of the Results or Outcomes Obtained
The method developed by Cho and team provided a new pathway for the synthesis of complex organic compounds using “6-Bromo-2-(trifluoromethyl)quinazolin-4-amine” as a starting material .
Application in Phase-Transfer Catalysis
Specific Scientific Field
The specific scientific field is Phase-Transfer Catalysis .
Comprehensive and Detailed Summary of the Application
“6-Bromo-2-(trifluoromethyl)quinazolin-4-amine” can be used in phase-transfer catalysis, a special form of heterogeneous catalysis .
Detailed Description of the Methods of Application or Experimental Procedures
Anthranilic acid was adopted as the starting material to generate a series of 6-bromo-4-alkylthioquinazoline compounds via phase-transfer catalysis through a sequence of reaction, including acylation, bromination, hydrolysis, ring formation, vulcanization and thioether substitution .
Thorough Summary of the Results or Outcomes Obtained
The phase-transfer catalysis method provided a new pathway for the synthesis of 6-bromo-4-alkylthioquinazoline compounds using “6-Bromo-2-(trifluoromethyl)quinazolin-4-amine” as a starting material .
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULKCZSSDBZSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610191 |
Source


|
| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
CAS RN |
929379-35-1 |
Source


|
| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

